Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride
Description
Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride (CAS: 118768-93-7) is a piperidine-based organic compound with a molecular formula of C₈H₁₉Cl₂N₂ and a molecular weight of 213.92 g/mol . Structurally, it consists of a piperidine ring substituted at the 4-position with an ethyl group connected to a methylamine moiety. The dihydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications, particularly as a building block or intermediate in drug synthesis .
Properties
IUPAC Name |
N-methyl-2-piperidin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-5-2-8-3-6-10-7-4-8;;/h8-10H,2-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJPSQIDHACHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCNCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride typically involves the reaction of N-methyl-2-(4-piperidinyl)ethanamine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include controlled temperatures and specific pH levels to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process generally includes the synthesis of the base compound followed by its conversion to the dihydrochloride salt through acid-base reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride is a piperidine derivative characterized by its piperidin-4-yl group attached to a methyl and ethyl chain. This structure imparts specific chemical reactivity, making it suitable for a variety of applications:
- Chemical Formula : CHClN
- Molecular Weight : Approximately 221.15 g/mol
Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique properties facilitate the formation of various derivatives, which can be utilized in the development of new materials and compounds.
Applications in Organic Synthesis :
- Used as a precursor for synthesizing complex organic molecules.
- Acts as a reagent in various chemical reactions, including nucleophilic substitutions.
Biology
In biological research, this compound is employed to study biochemical pathways and interactions within biological systems.
Biochemical Assays :
- Utilized in assays to investigate enzyme activities and receptor interactions.
- Functions as a probe in studies related to neurotransmitter systems, particularly those involving dopaminergic pathways.
Medicine
The potential therapeutic applications of this compound are significant, particularly in the context of neurological disorders.
Therapeutic Investigations :
- Explored for its effects on trace amine-associated receptors (TAARs), which are implicated in mood regulation and cognitive functions .
- Investigated as a candidate for treating conditions such as schizophrenia due to its modulation of dopaminergic activity .
Industry
In the industrial sector, this compound is utilized for producing specialty chemicals and as an intermediate in chemical manufacturing processes.
Industrial Applications :
- Employed in the synthesis of agrochemicals and pharmaceuticals.
- Serves as a precursor for various chemical products used in manufacturing.
Case Studies
Several studies have highlighted the efficacy and versatility of this compound:
- Trace Amine Modulation : A study synthesized analogs based on a piperidine core to evaluate their agonistic activity at TAAR1, revealing significant potential for treating dopaminergic disorders .
- Inflammasome Inhibition : Research demonstrated that derivatives of piperidine compounds could inhibit NLRP3 inflammasome activity, indicating potential applications in inflammatory diseases .
- Structure–Activity Relationship Studies : Various analogs were tested for their cellular potency, revealing that modifications to the piperidine structure could enhance pharmacological properties significantly .
Comparative Data Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Organic Synthesis | Acts as a versatile building block for complex molecules |
| Biology | Biochemical Assays | Useful for studying enzyme activities and receptor interactions |
| Medicine | Neurological Disorders | Potential treatment for schizophrenia via TAAR modulation |
| Industry | Chemical Manufacturing | Precursor for specialty chemicals and pharmaceuticals |
Mechanism of Action
The mechanism of action of Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical processes . The compound’s effects are mediated through its binding to target proteins, altering their conformation and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride with structurally or functionally related piperidine derivatives:
Key Comparisons
Structural Complexity and Flexibility The target compound’s ethyl linker provides conformational flexibility, unlike rigid analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride, which has a bulky diphenylmethoxy group limiting its adaptability .
Solubility and Lipophilicity
- This compound’s dihydrochloride salt improves aqueous solubility compared to neutral analogs like 4-Methylpiperidin-4-amine dihydrochloride, which has a compact structure but higher lipophilicity .
Biological Activity
- Pyridine- and morpholine-containing derivatives (e.g., 1426142-78-0) are often used in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier . The target compound’s lack of aromatic groups may reduce CNS activity but broaden its utility in peripheral targets.
Synthetic Utility
- The ethylamine side chain in the target compound allows for straightforward functionalization, making it a versatile scaffold. In contrast, 4-(Diphenylmethoxy)piperidine Hydrochloride’s complex structure requires multi-step synthesis .
Biological Activity
Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride, also known by its CAS number 118768-93-7, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy across various biological systems.
Chemical Structure and Properties
This compound is characterized by a piperidine ring, which is a common motif in many biologically active compounds. The basic structure can be represented as follows:
This compound's piperidinyl group plays a crucial role in its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.
1. Inhibitory Effects on Enzymes
Research has demonstrated that this compound exhibits inhibitory activity against several enzymes:
- Histone Acetyltransferases (HATs) : This compound has shown potential in inhibiting p300-HAT activity with an IC50 value of approximately 620 nM, indicating a significant potency compared to other analogs tested .
| Compound | IC50 (µM) | Notes |
|---|---|---|
| This compound | 0.62 | Strong inhibitor of p300-HAT |
| Compound 1 | 8.6 | Moderate activity |
| Compound 2 | 1.6 | Enhanced inhibitory activity |
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in the context of NLRP3 inflammasome inhibition. One study reported that derivatives of this compound could prevent pyroptosis and reduce IL-1β release significantly at concentrations around 10 µM .
| Compound | Pyroptosis Inhibition (%) at 10 µM | IL-1β Release Reduction (%) |
|---|---|---|
| Derivative 1 | 24.9 ± 6.3% | 19.4 ± 0.4% |
| Derivative 2 | 14.9 ± 5.8% | Not specified |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Studies have indicated that altering the substituents on the piperidine ring or the ethyl chain can enhance or diminish activity.
Key Findings:
- Substituent Variation : The introduction of different functional groups on the piperidine ring has been shown to modulate potency and selectivity against various targets .
- Basicity Alterations : Changes in the basicity of the piperidine nitrogen have profound effects on cellular potency and selectivity, with optimal pKa values leading to improved pharmacological profiles .
Case Study: Antiparasitic Activity
In a high-throughput screening for compounds against Leishmania donovani, this compound demonstrated modest activity against intracellular amastigotes, highlighting its potential as a lead compound for further development in antiparasitic therapies .
Case Study: Cancer Cell Lines
The compound's derivatives were tested against various cancer cell lines, showing promising antiproliferative effects with IC50 values ranging from low nanomolar to micromolar concentrations, indicating potential applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
